Reduced Molecular Weight and Enhanced Lipophilicity Balance vs. 6-Bromo Analog
4-Chloro-8-fluoro-3-isopropyl-2-methylquinoline (MW 237.70, XLogP3 4.4) offers a 20.4% reduction in molecular weight and a calculated ~0.6 log unit reduction in lipophilicity compared to its 6-bromo analog (6-Bromo-4-chloro-3-isopropyl-2-methylquinoline, MW 298.60, estimated XLogP3 ~5.0) [1]. The replacement of bromine (atomic weight 79.9) at C-6 with fluorine (atomic weight 19.0) at C-8 reduces the heavy atom count while preserving halogen-mediated electronic effects. For procurement in lead optimization programs where MW < 300 and logP < 5 are typical selection filters, the fluoro compound falls within preferred property space whereas the bromo analog approaches the upper bounds [2].
| Evidence Dimension | Molecular weight (MW) and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 237.70 g/mol; XLogP3 4.4 |
| Comparator Or Baseline | 6-Bromo-4-chloro-3-isopropyl-2-methylquinoline (CAS 1344086-72-1): MW 298.60 g/mol; XLogP3 ~5.0 (estimated) |
| Quantified Difference | ΔMW = −60.9 g/mol (−20.4%); ΔXLogP3 ≈ −0.6 log units |
| Conditions | Calculated properties from PubChem (target) and ChemSrc (comparator); XLogP3 computed by PubChem 3.0 algorithm |
Why This Matters
The lower MW and logP of the 8-fluoro compound keep it within lead-like property guidelines (MW < 300, logP < 5), expanding its applicability in early-stage medicinal chemistry compared to the heavier and more lipophilic bromo analog.
- [1] PubChem Compound Summary for CID 62913698, 4-Chloro-8-fluoro-2-methyl-3-(propan-2-yl)quinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62913698 (accessed 2026-05-02). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
